Bruceantine

Vue d'ensemble

Description

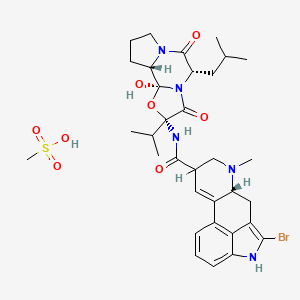

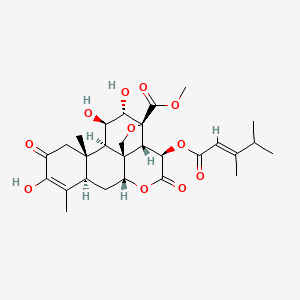

La bruceantine est un composé chimique qui a été isolé pour la première fois de la plante Brucea antidysenterica en 1973 . Chimiquement, elle est classée comme un secotriterpénoïde et un quassinoïde . La this compound a suscité un intérêt en tant que médicament anticancéreux potentiel en raison de son activité antinéoplasique . Elle inhibe la réaction d'élongation de la peptidyl transférase, ce qui entraîne une diminution de la synthèse des protéines et de l'ADN . La this compound présente également des activités antibiotique, anti-amibienne et antipaludique .

Applications De Recherche Scientifique

Bruceantin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In medicine, bruceantin has been investigated for its potential as an antitumor drug, particularly in the treatment of metastatic breast cancer and malignant melanoma . It has also shown promise in inhibiting the growth of multiple myeloma cancer stem cells . Additionally, bruceantin has been studied for its antibiotic, antiamoebic, and antimalarial activities . In chemistry, bruceantin serves as a valuable compound for studying the synthesis and reactivity of highly oxygenated polycyclic structures .

Mécanisme D'action

Target of Action

Bruceantin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Heat Shock Protein 90 (HSP90) . STAT3 is a transcriptional mediator of oncogenic signaling, constitutively active in approximately 70% of human cancers . HSP90, on the other hand, is a molecular chaperone involved in the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

Bruceantin interacts with its targets, leading to significant changes in cellular processes. It strongly inhibits STAT3 DNA-binding ability, blocking both constitutive and IL-6-induced STAT3 activation . It also suppresses the transcription of STAT3 target genes encoding anti-apoptosis factors (MCL-1, PTTG1, and survivin) and cell-cycle regulators (c-Myc) . In the case of HSP90, Bruceantin disrupts its function, thereby affecting the stability and function of its client proteins .

Biochemical Pathways

Bruceantin’s action affects several biochemical pathways. It inhibits protein synthesis at the ribosomal level, leading to decreased protein and DNA synthesis . This inhibition of protein synthesis particularly impacts short-lived proteins, such as Bcr-Abl, leading to their reduction . Furthermore, Bruceantin’s action on STAT3 and HSP90 disrupts various signaling pathways, including those involved in cell survival, proliferation, and differentiation .

Result of Action

Bruceantin’s action leads to several molecular and cellular effects. It inhibits cell proliferation, blocks the cell cycle, and triggers apoptosis . It also suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance . These effects contribute to its antitumor activity.

Action Environment

The action, efficacy, and stability of Bruceantin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect Bruceantin’s action . Additionally, the physiological state of the patient, particularly liver function, significantly impacts the pharmacokinetics and thus the efficacy of Bruceantin .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bruceantin interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits the peptidyl transferase elongation reaction, leading to decreased protein and DNA synthesis . This interaction with enzymes and proteins is crucial for its antineoplastic activity.

Cellular Effects

Bruceantin has been shown to have profound effects on various types of cells and cellular processes. It induces cell differentiation in several leukemia and lymphoma cell lines . Bruceantin also down-regulates c-MYC, which may correlate with the induction of cell differentiation or cell death . Furthermore, it has been shown to inhibit cell migration and angiogenesis in vitro .

Molecular Mechanism

Bruceantin exerts its effects at the molecular level through several mechanisms. It inhibits the peptidyl transferase elongation reaction, which results in decreased protein and DNA synthesis . This inhibition can lead to cell cycle arrest, cell death, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bruceantin change over time. For instance, c-MYC was strongly down-regulated in cultured RPMI 8226 cells by treatment with Bruceantin for 24 hours . This indicates that Bruceantin has both immediate and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Bruceantin vary with different dosages in animal models. It has been shown to be active against melanoma, colon cancer, and leukemia in animal models . According to one study, male mice seemed to be more sensitive to Bruceantin than females, independent of the age of the treated mice .

Méthodes De Préparation

La bruceantine peut être synthétisée par différentes voies de synthèse. Une méthode consiste à oxyder des terpènes tétracycliques, tels que l'euphol, pour générer le squelette seco-nor-picrasane des polyandranes . La synthèse des quassinoïdes, y compris la this compound, implique souvent la construction de structures polycycliques hautement oxygénées . Les méthodes de production industrielle de la this compound peuvent inclure l'utilisation de techniques de lyophilisation pour préparer des poudres stériles pour des solutions injectables .

Analyse Des Réactions Chimiques

La bruceantine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés de la this compound plus fortement oxygénés .

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications de recherche scientifique en chimie, biologie, médecine et industrie. En médecine, la this compound a été étudiée pour son potentiel en tant que médicament anticancéreux, en particulier dans le traitement du cancer du sein métastatique et du mélanome malin . Elle a également montré un potentiel prometteur pour inhiber la croissance des cellules souches du myélome multiple . En outre, la this compound a été étudiée pour ses activités antibiotique, anti-amibienne et antipaludique . En chimie, la this compound sert de composé précieux pour étudier la synthèse et la réactivité des structures polycycliques hautement oxygénées .

Mécanisme d'action

La this compound exerce ses effets en inhibant la réaction d'élongation de la peptidyl transférase, ce qui entraîne une diminution de la synthèse des protéines et de l'ADN . Cette inhibition conduit à la dégradation des polyribosomes en monosomes et à la libération des peptides naissants sous forme de chaînes complètes . La this compound cible également la voie Notch, qui est impliquée dans la prolifération et la viabilité des cellules souches du myélome multiple . De plus, la this compound a été démontrée pour inhiber la capacité de liaison à l'ADN de STAT3, un médiateur transcriptionnel de la signalisation oncogénique .

Comparaison Avec Des Composés Similaires

La bruceantine est similaire à d'autres quassinoïdes, tels que le brusatol, la bruceantinol et divers composés de la bruceïne . Ces composés partagent des structures chimiques et des activités biologiques similaires, notamment des propriétés antitumorales, antibiotiques et antipaludiques . La this compound est unique en raison de son inhibition spécifique de la réaction d'élongation de la peptidyl transférase et de sa capacité à cibler la voie Notch et STAT3 . D'autres composés similaires comprennent la psammaplin, la didemnine, la dolastin, l'ecteinascidine et l'halichondrine, qui sont isolés de plantes et d'animaux marins et ont été testés pour leurs propriétés anticancéreuses .

Propriétés

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXZTBHNKVIRL-GOTQHHPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-75-6 | |

| Record name | Bruceantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRUCEANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BRUCEANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)